2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline
Description
Properties
IUPAC Name |
2-(3-fluoropropylsulfanyl)-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-6-3-7-22-16-20-19-14(21-16)13-9-11-8-10-4-1-2-5-12(10)18-15(11)23-13/h1-2,4-5,8-9H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRPHHQSMYWBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline typically involves multiple steps, starting with the preparation of the thieno[2,3-b]quinoline core[_{{{CITATION{{{2{2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno2,3-b ...{{{CITATION{{{_2{2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno2,3-b ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Step 1: Thieno[2,3-b]quinoline Core Formation
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The thienoquinoline scaffold is typically synthesized via cyclization reactions. For example, Vilsmeier-Haack formylation of acetanilide derivatives followed by annulation with thiophene precursors can yield the fused ring system .
Step 2: 1,3,4-Oxadiazole Ring Construction
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The oxadiazole moiety is formed by cyclizing diacylhydrazides using dehydrating agents like POCl₃ or polyphosphoric acid (PPA) . For instance, in related compounds, 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles are synthesized via FeCl₃/K₂CO₃-mediated coupling of thiols with preformed oxadiazoles .
Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient oxadiazole ring and sulfur-containing side chain:
Electrophilic Substitution
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The thienoquinoline core may undergo electrophilic substitution at electron-rich positions (e.g., C-8 of quinoline), though steric hindrance from the fused thiophene ring limits reactivity .
Nucleophilic Attack on Oxadiazole
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The 1,3,4-oxadiazole ring is susceptible to nucleophilic cleavage under acidic or basic conditions. For example, hydrolysis with aqueous NaOH could break the oxadiazole into a diacylhydrazide intermediate .
Fluoropropylsulfanyl Group Reactivity
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The C–F bond in the 3-fluoropropyl chain is resistant to hydrolysis but may participate in radical reactions or serve as a hydrogen-bond acceptor in biological systems .
Stability and Degradation
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Thermal Stability : The compound is stable under standard conditions but may decompose above 200°C due to oxadiazole ring cleavage .
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Photochemical Sensitivity : The thienoquinoline core is prone to photodegradation, necessitating storage in dark environments .
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Hydrolytic Stability : The sulfanyl group resists hydrolysis at neutral pH but may oxidize to sulfoxide/sulfone derivatives under oxidative conditions (e.g., H₂O₂) .
Comparative Reactivity of Analogues
Data from structurally related compounds highlight trends in reactivity and functional group tolerance:
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, particularly those involving sulfur-containing compounds.
Medicine
In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate these targets through binding or inhibition, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues of Thieno[2,3-b]quinoline Derivatives
Key Observations:
- Substituent Effects : The 3-fluoropropylsulfanyl group in the target compound increases molecular weight and lipophilicity compared to methylphenyl or cyclopropyl analogs. This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .
- Bioactivity Trends : Compounds with bulkier substituents (e.g., indole-methyl in ) show moderate enzyme inhibition, suggesting that the target compound’s fluoropropyl group could similarly modulate activity .
Comparison with Thieno[2,3-b]quinoxaline Derivatives
Thienoquinoxalines, which replace quinoline with a quinoxaline core, exhibit distinct properties:
Key Observations:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s calculated logP (≈3.5) exceeds that of cyclopropyl (logP ~2.8) and methylphenyl (logP ~3.0) analogs, favoring enhanced membrane permeability .
- Bioavailability : All analogs comply with Lipinski’s rule (molecular weight <500, logP <5), suggesting oral bioavailability .
Biological Activity
The compound 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a novel chemical entity that exhibits significant biological activities, particularly in the fields of cancer research and antimicrobial studies. Its unique structural components, including the oxadiazole and thienoquinoline moieties, contribute to its potential therapeutic applications. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.32 g/mol. The structure includes a thienoquinoline core linked to an oxadiazole ring via a sulfanyl group substituted with a fluoropropyl chain. This configuration is essential for its bioactivity.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate promising anticancer properties. For instance:
- Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines including human breast adenocarcinoma (MDA-MB-231), lung adenocarcinoma (A549), and melanoma (C-32) cells.
- Mechanisms of Action : The compound may induce apoptosis in cancer cells by modulating key regulatory proteins such as P53 and BCL-2, leading to increased cell cycle arrest and reduced cell viability .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Tested Pathogens : It has shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives were determined, indicating that some compounds had superior activity compared to established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Signaling Pathways : The compound can affect signaling pathways that regulate apoptosis and cell survival.
- Metabolic Alterations : It influences metabolic pathways in cancer cells, potentially leading to reduced energy supply and increased oxidative stress .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related compounds, it was found that those with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of the oxadiazole moiety in enhancing bioactivity .
Study 2: Antimicrobial Potency
Another investigation focused on the antimicrobial properties of thienoquinoline derivatives revealed that certain modifications significantly improved their potency against resistant bacterial strains. The findings suggested that the presence of electron-withdrawing groups enhances activity .
Data Table
Q & A
Advanced Research Question
- QSAR modeling : Correlate substituent effects (e.g., 3-fluoropropyl vs. chlorophenyl) with cytotoxicity (IC) using multiple linear regression .
- Apoptosis pathway analysis : Use transcriptomics (RNA-seq) or proteomics (Western blot) to quantify caspase-3/7 activation in treated cancer cells (e.g., MCF-7) .
- Pharmacophore mapping : Identify critical motifs (e.g., oxadiazole-thiol for DNA intercalation) using Schrödinger’s Phase .
How should researchers address low yields in the introduction of the 3-fluoropropylsulfanyl group?
Advanced Research Question
Optimize reaction conditions:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates .
- Temperature control : Maintain 0–5°C during fluoropropyl bromide addition to minimize side reactions .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiol-alkylation efficiency .
Characterize intermediates via TLC (toluene:acetone, 9:1) and HPLC-MS to track progress .
What strategies are effective for improving the metabolic stability of thieno[2,3-b]quinoline derivatives?
Advanced Research Question
- Fluorine substitution : The 3-fluoropropyl group reduces CYP450-mediated oxidation by blocking metabolically labile sites .
- Prodrug design : Mask polar groups (e.g., acetamide) as ester prodrugs to enhance bioavailability .
- Microsomal stability assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
How can SAR studies guide the optimization of 1,3,4-oxadiazole-thienoquinoline hybrids?
Basic Research Question
- Electron-deficient oxadiazoles : Enhance π-π stacking with enzyme active sites (e.g., LOX’s non-heme iron center) .
- Thiol linker length : A 3-fluoropropyl chain balances lipophilicity (logP ~2.5) and solubility (≥50 µM in PBS) .
- Quinoline substituents : Methoxy groups at C-2 improve membrane permeability, as shown in MCF-7 cytotoxicity studies (IC <10 µM) .
What analytical techniques are critical for characterizing fluorinated intermediates?
Basic Research Question
- F NMR : Confirm fluorination (e.g., δ -220 ppm for CF groups) and purity .
- HRMS : Validate molecular formulas (e.g., CHFNOS) with <2 ppm error .
- XRD : Resolve crystal packing effects, particularly for regiochemical confirmation .
How do researchers reconcile discrepancies between in vitro and in silico binding predictions?
Advanced Research Question
- Ensemble docking : Simulate multiple protein conformations (e.g., LOX open/closed states) to account for flexibility .
- MD simulations : Run 100-ns trajectories to assess binding mode stability (RMSD <2 Å) .
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and compare with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
